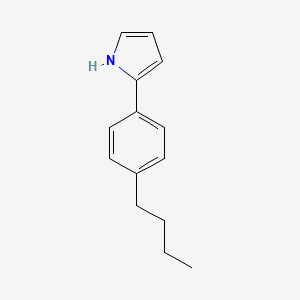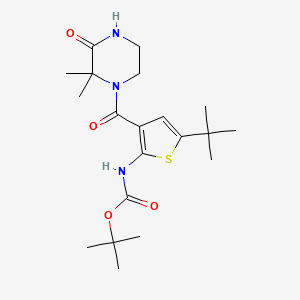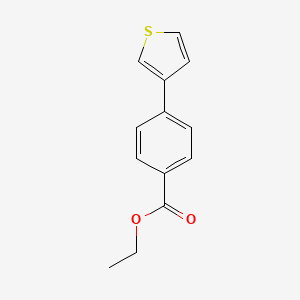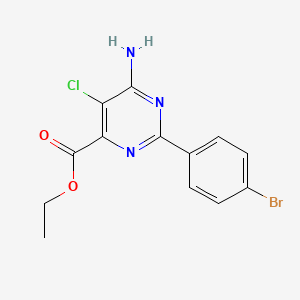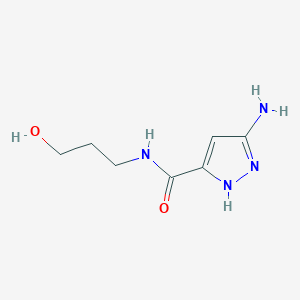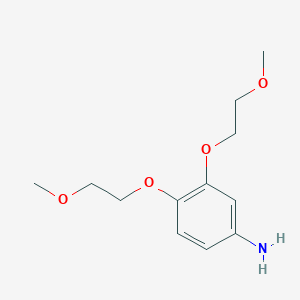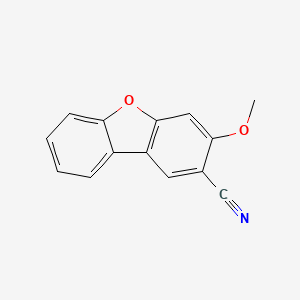
3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one is a pyridinone derivative with a phenyl group attached to the pyrimidinyl moiety. This compound has garnered attention due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one typically involves the reaction of 2-phenylpyrimidin-4-yl with appropriate reagents under controlled conditions. One common method is the condensation reaction between 2-phenylpyrimidin-4-yl and a suitable pyridinone derivative in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve multiple purification steps to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Various hydroxylated and carboxylated derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Biology: It has shown potential in biological studies, particularly in the development of new drugs. Medicine: Research is ongoing to explore its therapeutic properties, including its potential use in treating various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological effects. Further research is needed to fully understand its mode of action.
Comparison with Similar Compounds
3-Hydroxy-1-(2-thiophenylpyrimidin-4-yl)pyridin-4-one
3-Hydroxy-1-(2-furylpyrimidin-4-yl)pyridin-4-one
3-Hydroxy-1-(2-benzothiazolylpyrimidin-4-yl)pyridin-4-one
Uniqueness: 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one stands out due to its unique phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
This compound continues to be a subject of interest in various fields of research, and its potential applications are vast. Further studies are essential to unlock its full potential and understand its mechanisms better.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
3-hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one |
InChI |
InChI=1S/C15H11N3O2/c19-12-7-9-18(10-13(12)20)14-6-8-16-15(17-14)11-4-2-1-3-5-11/h1-10,20H |
InChI Key |
DCYPJOHMDYMBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)N3C=CC(=O)C(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


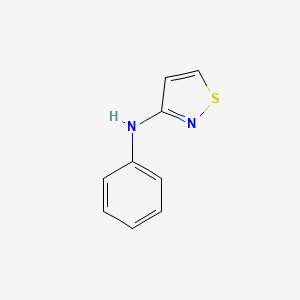



![N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)
